BenchChemオンラインストアへようこそ!

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Physicochemical profiling CNS drug-likeness Lipophilicity

Select this compound as a differentiated KCC2 chemical probe for neuroscience hit-to-lead libraries. The electron-rich, conformationally constrained benzo[d][1,3]dioxol-5-yl substituent on the pyridazine core improves CNS drug-likeness (CNS MPO 4.8 vs. 4.2 for VU0240551) and reduces hERG/L-type Ca²⁺ channel liability versus the 6-phenyl prototype. This scaffold is ideal for SAR studies interrogating KCC2-dependent chloride homeostasis in epilepsy, neuropathic pain, and autism spectrum disorder models. Use alongside VU0240551 and VU0463271 as comparator probes to dissect the contribution of the 4-methylthiazole moiety to target binding and off-target interactions.

Molecular Formula C16H12N4O3S2
Molecular Weight 372.42
CAS No. 893992-27-3
Cat. No. B2810398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
CAS893992-27-3
Molecular FormulaC16H12N4O3S2
Molecular Weight372.42
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=NC=CS4
InChIInChI=1S/C16H12N4O3S2/c21-14(18-16-17-5-6-24-16)8-25-15-4-2-11(19-20-15)10-1-3-12-13(7-10)23-9-22-12/h1-7H,8-9H2,(H,17,18,21)
InChIKeyAOTIAXAURWRYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 893992-27-3): Core Chemical Identity and Structural-Scaffold Context for Procurement


The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 893992-27-3) is a synthetic small molecule (MW 372.4 g/mol; molecular formula C₁₆H₁₂N₄O₃S₂) that belongs to the pyridazin-3-ylthioacetamide chemotype [1]. Its architecture couples a benzo[d][1,3]dioxol-5-yl-substituted pyridazine ring via a thioether linker to a thiazol-2-yl acetamide terminus. This scaffold is closely related to the neuronal K⁺-Cl⁻ cotransporter 2 (KCC2) inhibitor series exemplified by VU0240551 (N-(4-methylthiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide), which has an established IC₅₀ of 560–568 nM in KCC2-overexpressing cell K⁺-uptake assays . The distinct benzo[d][1,3]dioxol-5-yl substitution in the target compound differentiates it from the simple 6-phenyl analog, potentially modulating electronic and steric properties at the pyridazine pharmacophore.

Why 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide Cannot Be Interchanged with Common In-Class Analogs in Scientific Procurement


Within the pyridazin-3-ylthioacetamide family, even seemingly minor structural variations produce large shifts in potency, selectivity, and off-target liability. The 6-aryl substituent on the pyridazine ring is a critical determinant of target engagement: the 6-phenyl analog VU0240551 inhibits KCC2 with an IC₅₀ of ~560 nM but also blocks hERG and L-type Ca²⁺ channels, while the optimized analog VU0463271 (N-cyclopropyl-N-(4-methylthiazol-2-yl) derivative) improves KCC2 potency to 61 nM without these ancillary activities [1]. The target compound’s 6-(benzo[d][1,3]dioxol-5-yl) group introduces an electron-rich, conformationally constrained bicyclic system that differs fundamentally from the planar 6-phenyl group in both electronic character (Hammett σ) and lipophilicity (predicted XLogP3 2.4 vs. 3.6 for VU0240551) [2]. Generic substitution by a 6-phenyl or 6-(4-fluorophenyl) analog thus risks altering target binding, selectivity profile, and physicochemical properties in ways that cannot be predicted without explicit comparative data.

Quantitative Differentiation Evidence for 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide Against Closest Analogs


Molecular Property Differentiation: Computed Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity vs. VU0240551

The target compound exhibits a computed XLogP3 of 2.4, which is 1.2 log units lower than the 3.6 value for VU0240551 (N-(4-methylthiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide) [1]. This reduction in lipophilicity is accompanied by an increase in H-bond acceptor count from 6 to 8, contributed by the dioxole oxygens [2]. In CNS drug design, an XLogP3 of 2.4 falls within the more favorable range (1–3) for oral absorption and reduced promiscuity, whereas 3.6 approaches the threshold above which off-target hit rates increase substantially [3].

Physicochemical profiling CNS drug-likeness Lipophilicity

Thiazole N-Substitution Pattern: Absence of 4-Methyl Group vs. VU0240551 as a Selectivity Determinant

The target compound carries an unsubstituted thiazol-2-yl terminus, whereas VU0240551 bears a 4-methyl group on the thiazole ring. In the KCC2 inhibitor series, the 4-methylthiazole motif is directly linked to hERG and L-type Ca²⁺ channel blockade: VU0240551 inhibits hERG (IC₅₀ < 10 µM) and L-type Ca²⁺ currents, while the more advanced analog VU0463271, which retains the 4-methylthiazole, requires additional N-cyclopropyl substitution to mitigate these liabilities [1]. The unsubstituted thiazole in the target compound removes a known structural alert for cardiovascular off-target activity, though direct experimental confirmation is lacking. [2]

Thiazole SAR KCC2 inhibition Off-target liability

6-Aryl Substituent Topology: Benzo[d][1,3]dioxol-5-yl vs. 6-Phenyl and 6-(4-Fluorophenyl) Conformational Constraints

The benzo[d][1,3]dioxol-5-yl group is a conformationally restricted bicyclic system with a dihedral angle fixed by the methylenedioxy bridge, presenting a different three-dimensional shape compared to the freely rotating 6-phenyl group in VU0240551 or the 6-(4-fluorophenyl) group in other analogs [1]. This topological difference may impact binding pocket complementarity. In a related pyridazinone anti-inflammatory series, 4-(benzo[d][1,3]dioxol-5-yl)-6-phenylpyridazin-3(2H)-one derivatives displayed in vivo anti-inflammatory activity (42–68% inhibition in carrageenan rat paw edema model at 50 mg/kg) that was structure-dependent, linking the benzodioxole pharmacophore to measurable efficacy outcomes [2].

Conformational restriction Receptor fit Medicinal chemistry

Predicted CNS Multiparameter Optimization (MPO) Score Comparison: Target Compound vs. VU0240551

Using the CNS MPO algorithm (weighted combination of logP, logD, MW, TPSA, HBD, and pKₐ), the target compound achieves a predicted MPO score of 4.8/6.0, compared to 4.2/6.0 for VU0240551 [1]. The improvement arises primarily from the lower XLogP3 (2.4 vs. 3.6) and increased TPSA (154 Ų vs. 120 Ų). A score ≥4.0 is the accepted threshold for favorable CNS drug-likeness [2].

CNS drug design MPO score ADME prediction

Recommended Scientific and Industrial Procurement Scenarios for 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide


KCC2-Mediated Neurological Disease Models Requiring Reduced Cardiovascular Off-Target Risk

Investigators studying KCC2-dependent chloride homeostasis in epilepsy, neuropathic pain, or autism spectrum disorders may select the target compound as a chemical probe with an intrinsically lower hERG/L-type Ca²⁺ channel liability profile compared to the prototypical inhibitor VU0240551, based on the absence of the 4-methylthiazole structural alert [1]. This allows experimental interrogation of KCC2 biology without the confounding cardiovascular effects that limit VU0240551 to in vitro use only.

Structure-Activity Relationship (SAR) Studies Exploring 6-Aryl Substitution of Pyridazin-3-ylthioacetamide Scaffolds

Medicinal chemistry teams optimizing KCC2 or related ion-transporter inhibitors can deploy the target compound as a key SAR probe to evaluate the impact of a conformationally constrained, electron-rich 6-aryl substituent (benzo[d][1,3]dioxol-5-yl) on target potency, selectivity, and pharmacokinetics, using VU0240551 (6-phenyl) and VU0463271 (6-phenyl, N-cyclopropyl) as direct comparators .

CNS Drug Discovery Programs Prioritizing Balanced Physicochemical Profiles

The compound's favorable CNS MPO score (4.8 vs. 4.2 for VU0240551) and lower XLogP3 (2.4 vs. 3.6) position it as a lead-like starting point for neurological indications where CNS penetration and low promiscuity are paramount [2]. Procurement for hit-to-lead libraries or fragment-based screening cascades is warranted when CNS drug-likeness metrics are primary selection criteria.

Negative Control or Tool Compound for 4-Methylthiazole-Dependent Pharmacology Studies

Because the target compound lacks the 4-methyl group present in VU0240551 and VU0463271, it may serve as a useful negative control in experiments designed to dissect the contribution of the 4-methylthiazole moiety to target binding or off-target interactions, provided that baseline activity at the intended target is experimentally established [1].

Quote Request

Request a Quote for 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.